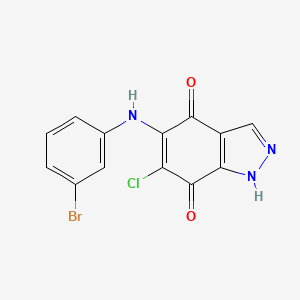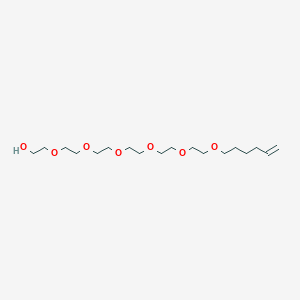![molecular formula C4F9CFHCF2OCH2COOH<br>C8H4F12O3 B14181913 [(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid CAS No. 919005-39-3](/img/structure/B14181913.png)
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid typically involves the reaction of a fluorinated alcohol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of [(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorohexanesulfonyl fluoride: Another fluorinated compound with high thermal stability and chemical resistance.
Tridecafluorohexanesulfonyl fluoride: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid is unique due to its combination of multiple fluorine atoms and an acetic acid moiety. This structure provides a balance of hydrophobicity and reactivity, making it suitable for diverse applications in both scientific research and industry.
Propiedades
Número CAS |
919005-39-3 |
|---|---|
Fórmula molecular |
C4F9CFHCF2OCH2COOH C8H4F12O3 |
Peso molecular |
376.10 g/mol |
Nombre IUPAC |
2-(1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohexoxy)acetic acid |
InChI |
InChI=1S/C8H4F12O3/c9-3(5(12,13)23-1-2(21)22)4(10,11)6(14,15)7(16,17)8(18,19)20/h3H,1H2,(H,21,22) |
Clave InChI |
IHDYADYLSULBLI-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)


![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)

![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)


![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
